molecular formula C7H9ClFNSi B011933 4-[Chloro(dimethyl)silyl]-3-fluoropyridine CAS No. 108093-98-7

4-[Chloro(dimethyl)silyl]-3-fluoropyridine

Cat. No. B011933
CAS RN: 108093-98-7
M. Wt: 189.69 g/mol
InChI Key: CMWGXPSRQUYGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Chloro(dimethyl)silyl]-3-fluoropyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a halogenated pyridine derivative that is commonly used as a building block in the synthesis of various organic compounds.

Scientific Research Applications

4-[Chloro(dimethyl)silyl]-3-fluoropyridine has been widely used in scientific research as a versatile building block for the synthesis of various organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, this compound has been used in the development of new materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-[Chloro(dimethyl)silyl]-3-fluoropyridine is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the chlorodimethylsilyl group. This compound can also act as a halogen bond donor, which can be useful in the design of new materials.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is believed to be relatively non-toxic and has not been associated with any significant adverse effects in laboratory studies.

Advantages and Limitations for Lab Experiments

4-[Chloro(dimethyl)silyl]-3-fluoropyridine has several advantages for use in laboratory experiments. It is a stable and easily handled compound that can be stored for long periods of time. Additionally, it is a relatively inexpensive compound that is readily available from commercial sources. However, there are some limitations to its use in laboratory experiments, such as its limited solubility in common organic solvents.

Future Directions

There are several future directions for research on 4-[Chloro(dimethyl)silyl]-3-fluoropyridine. One potential area of research is the development of new synthetic methods for the production of this compound. Additionally, this compound could be used in the development of new materials with unique properties, such as liquid crystals or polymers. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a versatile compound that has potential applications in various fields. Its stable and easily handled properties make it an attractive compound for use in laboratory experiments, and its potential applications in the development of new materials make it an interesting area of research for the future.

Synthesis Methods

The synthesis of 4-[Chloro(dimethyl)silyl]-3-fluoropyridine involves the reaction of 3-fluoropyridine with chlorodimethylsilane in the presence of a Lewis acid catalyst. This reaction is typically carried out under an inert atmosphere at room temperature or under reflux conditions. The resulting product is a colorless liquid that can be purified by distillation or column chromatography.

properties

CAS RN

108093-98-7

Molecular Formula

C7H9ClFNSi

Molecular Weight

189.69 g/mol

IUPAC Name

chloro-(3-fluoropyridin-4-yl)-dimethylsilane

InChI

InChI=1S/C7H9ClFNSi/c1-11(2,8)7-3-4-10-5-6(7)9/h3-5H,1-2H3

InChI Key

CMWGXPSRQUYGET-UHFFFAOYSA-N

SMILES

C[Si](C)(C1=C(C=NC=C1)F)Cl

Canonical SMILES

C[Si](C)(C1=C(C=NC=C1)F)Cl

synonyms

Pyridine, 4-(chlorodimethylsilyl)-3-fluoro- (9CI)

Origin of Product

United States

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